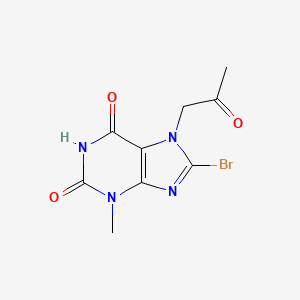
1H-Purine-2,6-dione, 8-bromo-3,7-dihydro-3-methyl-7-(2-oxopropyl)-
Übersicht
Beschreibung
“1H-Purine-2,6-dione, 8-bromo-3,7-dihydro-3-methyl-7-(2-oxopropyl)-” is a chemical compound with the molecular formula C6H5BrN4O2 . It is also known as 8-Bromo-3-methyl-3,7-dihydro-1H-purine-2,6-dione . This compound is an impurity of Linagliptin, a potent and selective dipeptidyl peptidase-4 (DPP-4) inhibitor used in the treatment of type 2 diabetes .
Molecular Structure Analysis
The molecular structure of this compound is based on the purine scaffold, which is a heterocyclic aromatic organic compound. It consists of a pyrimidine ring fused to an imidazole ring. The specific substitutions at various positions give rise to the unique properties of this compound .Wissenschaftliche Forschungsanwendungen
Pharmaceutical Manufacturing
This compound is used in the preparation of other pharmaceutical compounds . For example, it is used in the process for preparation of 1H-Purine-2,6-dione, 8-[(3R)-3-amino-1-piperidinyl]-7-(2-butyn-1-yl)-3,7-dihydro-3-methyl-1-[(4-methyl-2quinazolinyl)methyl] and its pharmaceutically acceptable salts .
Treatment of Type II Diabetes
The compound is used in the treatment of type II diabetes mellitus . It is an impurity of Linagliptin , a novel potent and selective dipeptidyl peptidase-4 (DPP-4) inhibitor with potential use in the treatment of type 2 diabetes .
DPP-IV Inhibitor
The compound is a DPP-IV inhibitor . DPP-IV inhibitors are a class of drugs that help reduce high blood sugar levels in people with type 2 diabetes .
High Purity and High Yield Production
This is important in pharmaceutical manufacturing where the quality and quantity of the product are crucial .
Neurodegenerative Diseases Treatment
Sirtuin inhibitors, which are based on the scaffold of 8-mercapto-3,7-dihydro-1H-purine-2,6-dione, have potential applications in the treatment of neurodegenerative diseases .
Cancer Treatment
Sirtuin inhibitors are also being explored for their potential applications in the treatment of various cancers .
Wirkmechanismus
Target of Action
The compound “1H-Purine-2,6-dione, 8-bromo-3,7-dihydro-3-methyl-7-(2-oxopropyl)-” is an impurity of Linagliptin , a potent and selective dipeptidyl peptidase-4 (DPP-4) inhibitor . DPP-4 is an enzyme that plays a key role in glucose metabolism. It is involved in the inactivation of incretin hormones, which stimulate a decrease in blood glucose levels .
Mode of Action
As a DPP-4 inhibitor, the compound would be expected to prevent the breakdown of incretin hormones, thereby increasing their concentration in the blood . This leads to increased insulin synthesis and release, and decreased glucagon release, which together result in a decrease in blood glucose levels .
Biochemical Pathways
The compound affects the incretin system, a group of metabolic hormones that stimulate a decrease in blood glucose levels . By inhibiting DPP-4, it prevents the inactivation of incretins, leading to increased insulin release and decreased glucagon release . This has downstream effects on glucose metabolism, resulting in lower blood glucose levels .
Pharmacokinetics
As a dpp-4 inhibitor, it would be expected to have good oral bioavailability . The compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties would also be expected to be favorable for its role as a DPP-4 inhibitor .
Result of Action
The primary result of the compound’s action is a decrease in blood glucose levels . This is achieved through increased insulin release and decreased glucagon release, which are triggered by the increased concentration of incretin hormones resulting from DPP-4 inhibition .
Action Environment
The efficacy and stability of the compound can be influenced by various environmental factors. For example, pH levels can affect the stability of the compound, and the presence of certain ions can influence its efficacy . Additionally, the compound’s action may be affected by the individual’s metabolic state, such as whether they are in a fed or fasting state .
Eigenschaften
IUPAC Name |
8-bromo-3-methyl-7-(2-oxopropyl)purine-2,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrN4O3/c1-4(15)3-14-5-6(11-8(14)10)13(2)9(17)12-7(5)16/h3H2,1-2H3,(H,12,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWVAIJKGSCETHM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CN1C2=C(N=C1Br)N(C(=O)NC2=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrN4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70353459 | |
| Record name | 1H-Purine-2,6-dione, 8-bromo-3,7-dihydro-3-methyl-7-(2-oxopropyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70353459 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
301.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
101072-01-9 | |
| Record name | 1H-Purine-2,6-dione, 8-bromo-3,7-dihydro-3-methyl-7-(2-oxopropyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70353459 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Bis[4-(methoxycarbonyl)phenyl] benzene-1,2-dicarboxylate](/img/structure/B3044917.png)
![Bis[4-(propoxycarbonyl)phenyl] benzene-1,2-dicarboxylate](/img/structure/B3044918.png)

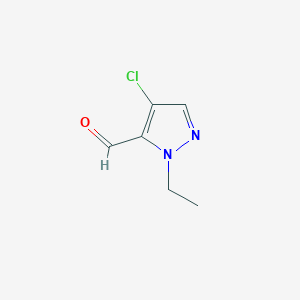
![7H-Pyrazolo[4,3-d]pyrimidine-7-thione, 2,4-dihydro-3-hydroxy-2-methyl-](/img/structure/B3044924.png)
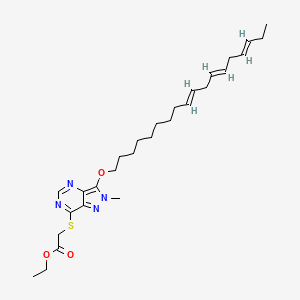
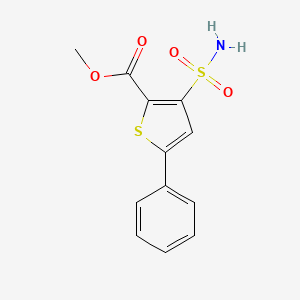
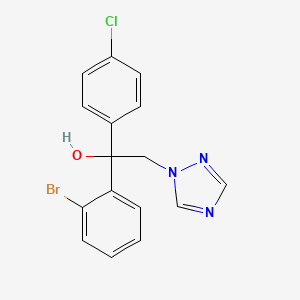


![Benzene, pentachloro[2,3,3-trichloro-1-(dichloromethylene)-2-propenyl]-](/img/structure/B3044936.png)
![2-Hexyn-1-ol, 6-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-](/img/structure/B3044937.png)
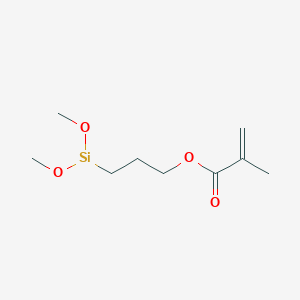
![Indeno[1,2-c]pyrazol-4(2H)-one, 3-(4-methoxyphenyl)-2-methyl-](/img/structure/B3044940.png)